molecular formula C9H11NO3 B077220 2,6-Dimethyl-4-nitroanisole CAS No. 14804-39-8

2,6-Dimethyl-4-nitroanisole

Cat. No. B077220
Key on ui cas rn: 14804-39-8
M. Wt: 181.19 g/mol
InChI Key: HSDNHFOJTRMGER-UHFFFAOYSA-N
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Patent
US05674876

Procedure details

2,6-Dimethylanisole (2, 36 g, 260 mmol) was added dropwise over 0.5 h to stirred cold cone. nitric acid (200 mL) contained in round-bottom flask; stirring at room temperature was continued for 18 h. The mixture was poured onto crushed ice contained in a 1-L beaker. The resulting bright yellow solid was vacuum-filtered and dried. Recrystallization from ethanol-water gave 2,6-dimethyl-4-nitroanisole (3, 29 g, 62% yield) as a pale yellow solid, mp 90°-91° C. (lit.: Burton, G. W.; Joyce, A.; Ingold, K. U. Arch. Biochem. Biophys., 1982, 221, 281; 89°-91° C.).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10].[N+:11]([O-])([OH:13])=[O:12]>>[CH3:1][C:2]1[CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)OC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
to stirred cold cone
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at room temperature
ADDITION
Type
ADDITION
Details
The mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
The resulting bright yellow solid was vacuum-filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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